2-Iodo-4-nitrobenzaldehyde
Overview
Description
2-Iodo-4-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H4INO3 and its molecular weight is 277.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications :
- NiFe2O4 nanoparticles were used as an efficient catalyst for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. This process achieved a high conversion rate and selectivity, demonstrating the potential of this method for industrial applications (Iraqui, Kashyap, & Rashid, 2020).
Synthesis of Pharmaceuticals :
- Basic carbons were used as catalysts in the condensation of benzaldehyde and its derivatives with ethyl cyanoacetate to produce 1,4-dihydropyridine derivatives, which are useful as pharmaceuticals like calcium channel blockers. This method offers a "green" and "clean" approach for the synthesis of medical intermediates (Perozo-Rondón et al., 2006).
Chemical Synthesis :
- The reaction of benzaldehyde with stabilized sulfur ylides was studied for the highly stereoselective synthesis of 2,3-epoxy-amides, indicating its utility in chemical synthesis processes (Fernández, Durante-Lanes, & López-Herrera, 1990).
Photocatalytic Conversion :
- Graphitic carbon nitride, modified through various processes, was used as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol. This study highlights the potential of environmentally friendly catalysts in chemical conversions (Lima et al., 2017).
Photochemical Reactions :
- The photochemical reaction mechanisms of 2-nitrobenzyl compounds were investigated, leading to insights into the formation of 2-nitroso hydrates by dual proton transfer. This research contributes to the understanding of photochemical processes in organic chemistry (Gáplovský et al., 2005).
Chemoselective Hydrogenations :
- Cluster-derived ruthenium nanocatalysts were evaluated for the chemoselective hydrogenation of nitro- and cyano-benzaldehydes. This study provides insights into the selective reduction of functional groups in complex organic molecules (Indra et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzylic halides, which are structurally similar to 2-iodo-4-nitrobenzaldehyde, typically react via an sn2 pathway .
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically undergo nucleophilic substitution reactions . In these reactions, a nucleophile attacks the carbon atom bonded to the halogen, leading to the replacement of the halogen.
Biochemical Pathways
It’s known that benzylic halides, which are structurally similar to this compound, can participate in various organic reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, depending on the specific reactants and conditions.
Result of Action
The reactions that benzylic halides undergo can lead to the formation of various products, depending on the specific reactants and conditions . These products can have various effects at the molecular and cellular levels.
Action Environment
It’s known that the rate of reactions involving benzylic halides can be influenced by various factors, including the nature of the nucleophile, the solvent, and the temperature .
Properties
IUPAC Name |
2-iodo-4-nitrobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAJYMLKGLFKHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449353 | |
Record name | Benzaldehyde, 2-iodo-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-31-2 | |
Record name | Benzaldehyde, 2-iodo-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.